molecular formula C7H7Cl2NO B1354232 2,6-Dichloro-4-ethoxypyridine CAS No. 894804-42-3

2,6-Dichloro-4-ethoxypyridine

Cat. No. B1354232
CAS RN: 894804-42-3
M. Wt: 192.04 g/mol
InChI Key: OYUWCAQLQJVPMJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H7Cl2NO . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms and one ethoxy group . The InChI code for this compound is 1S/C7H7Cl2NO/c1-2-11-5-3-6 (8)10-7 (9)4-5/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.04 g/mol . It is a white to off-white solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Halogeno-Derivatives Reactions

Bromo-derivatives of ethoxypyridines, like 2,6-Dichloro-4-ethoxypyridine, show unique reactions when heated with hydrochloric acid. For instance, 6-bromo-2-ethoxypyridine transforms into 6-chloro-2-hydroxypyridine, alongside corresponding dihydroxypyridines. This indicates a potential for exploring halogen exchange and hydroxylation reactions in similar compounds (Hertog & Bruyn, 2010).

Hydrogen Bond Studies

This compound forms complex hydrogen bonds, as seen in its interactions with other compounds like 4-dihydroxymethylpyridinium. These bonds are reflected in IR and UV-VIS spectra, indicating its utility in studying hydrogen bonding and molecular interactions (Majerz et al., 1997).

Aminations and Pyridyne Intermediates

Research shows that halopyridines, closely related to this compound, undergo unique aminations, presumably involving pyridyne intermediates. This indicates potential applications in organic synthesis, especially in the formation of amino derivatives of pyridine compounds (Pieterse & Hertog, 2010).

Ring Transformations in Heterocyclic Compounds

This compound undergoes ring transformations under certain conditions, offering insights into the mechanisms of such transformations in heterocyclic chemistry. This could be valuable for synthesizing novel heterocyclic compounds (Hertog et al., 2010).

Synthesis of Derivative Compounds

Formation of Complex Molecular Structures

This compound is involved in the formation of complex molecular structures like phosphorus-containing analogs of calix[4]resorcinarene. This suggests its role in the synthesis of intricate molecular architectures (Burilov et al., 2007).

Structural and Spectroscopic Analysis

Studies on complexes of this compound provide valuable information about structural and spectroscopic properties, important for understanding molecular interactions and properties (Majerz & Sawka-Dobrowolska, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2,6-dichloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWCAQLQJVPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467596
Record name 2,6-DICHLORO-4-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894804-42-3
Record name 2,6-DICHLORO-4-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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